molecular formula C7H11NO3 B2714841 4-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 1522098-73-2

4-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2714841
CAS No.: 1522098-73-2
M. Wt: 157.169
InChI Key: LHBAUHDTJMHXLC-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound characterized by its unique structural features. This compound is part of the bicyclo[2.1.1]hexane family, which is known for its rigid and strained ring system. The presence of a hydroxymethyl group and a carboxylic acid group adds to its chemical versatility, making it a valuable scaffold in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves a [2+2] cycloaddition reaction. This reaction can be initiated using photochemistry, where a suitable photoinitiator and light source are employed to drive the reaction. The starting materials often include 1,5-dienes, which undergo cycloaddition to form the bicyclic structure .

Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment such as mercury lamps and appropriate glassware to ensure efficient light penetration and reaction control. The reaction conditions are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

4-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules due to its rigid structure.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of other bioactive compounds.

    Medicine: Explored for its antifungal activity when incorporated into the structure of fungicides.

    Industry: Utilized in the development of new materials with unique physicochemical properties

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into binding pockets of enzymes or receptors, potentially inhibiting their activity. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, stabilizing the compound within the target site .

Comparison with Similar Compounds

  • 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid
  • 1,2-Disubstituted bicyclo[2.1.1]hexanes

Comparison: 4-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group, which provide additional functionalization options compared to similar compounds. The azabicyclic structure also imparts distinct biological activity, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-4-6-1-7(2-6,5(10)11)8-3-6/h8-9H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBAUHDTJMHXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(NC2)C(=O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1522098-73-2
Record name 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
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